4-Chloro-2,5-difluoropyridine
Overview
Description
4-Chloro-2,5-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N . It has a molecular weight of 149.53 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a two-step mechanism. The first stage involves the reaction of 2,5-difluoropyridine with n-butyllithium and diisopropylamine in tetrahydrofuran, hexane, and tert-butyl methyl ether at -78°C for 1 hour. The second stage involves the reaction with 1,1,2-Trichloro-1,2,2-trifluoroethane in tetrahydrofuran, hexane, and tert-butyl methyl ether at -75°C for 2 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2ClF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H . This indicates that the molecule consists of a pyridine ring with chlorine and fluorine substituents.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Synthesis and Isomerization
4-Chloro-2,5-difluoropyridine is utilized in chemical synthesis and isomerization processes. A study by Schlosser and Bobbio (2002) demonstrated its role in the hydrolysis and subsequent conversion to various pyridine derivatives, pivotal in manufacturing industrial pesticides. These derivatives can further undergo transformations to produce pyridinecarboxylic acids and iodopyridines, showcasing the compound's versatility in synthesizing structurally diverse chemicals (Schlosser & Bobbio, 2002).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound serve as key intermediates. For instance, Catalani et al. (2010) reported the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a potential metabolically stable derivative for medicinal chemistry research. The chlorine atom at position 4 offers opportunities for further functionalization, underscoring the compound's significance in drug development (Catalani, Paio, & Perugini, 2010).
Organic Chemistry and Functionalization
Bobbio and Schlosser (2005) explored "regioexhaustive substitution" using 2,5-difluoropyridine, highlighting its potential in organic chemistry. They successfully achieved regioselective metalation and carboxylation of vacant positions, demonstrating the compound's utility in synthesizing fluorinated pyridinecarboxylic acids. This study exemplifies the compound's role in facilitating specific and targeted chemical reactions (Bobbio & Schlosser, 2005).
Agrochemical Applications
In the agrochemical sector, this compound-related compounds are pivotal. Zuo Hang-dong (2010) described the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate for producing effective herbicides like trifloxysulfuron. The study emphasizes the compound's importance in developing new agrochemical solutions (Zuo Hang-dong, 2010).
Safety and Hazards
The safety information for 4-Chloro-2,5-difluoropyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Fluoropyridines, such as 4-Chloro-2,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines have potential applications in various fields, including as potential imaging agents for various biological applications .
Mechanism of Action
Target of Action
Fluoropyridines, the class of compounds to which 4-chloro-2,5-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines interact with their targets through the strong electron-withdrawing substituents in the aromatic ring . These fluorine atoms reduce the basicity of the compound and make it less reactive than its chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications . They are often used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the metabolic stability and bioavailability of many pharmaceuticals .
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituents in the aromatic ring .
Action Environment
It’s known that the compound should be stored under an inert atmosphere at 2-8°c to maintain its stability .
properties
IUPAC Name |
4-chloro-2,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRBNKRTCXHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456840 | |
Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851386-40-8 | |
Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,5-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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